Cas no 1803977-29-8 (6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine)

6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H3F3IN3O/c8-7(9,10)15-6-5(11)3(2-12)1-4(13)14-6/h1H,(H2,13,14)
- InChIKey: ZEULTAGTDFXASM-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C=C(N)N=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- XLogP3: 2.4
- トポロジー分子極性表面積: 71.9
6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026003491-1g |
6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine |
1803977-29-8 | 97% | 1g |
$1,831.20 | 2022-04-02 | |
Alichem | A026003491-500mg |
6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine |
1803977-29-8 | 97% | 500mg |
$940.80 | 2022-04-02 |
6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridineに関する追加情報
Recent Advances in the Application of 6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine (CAS: 1803977-29-8) in Chemical Biology and Pharmaceutical Research
The compound 6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine (CAS: 1803977-29-8) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic pyridine derivative, featuring multiple functional groups including amino, cyano, iodo, and trifluoromethoxy substituents, has demonstrated significant potential in drug discovery programs targeting various disease pathways. Recent studies have particularly focused on its utility as a versatile building block for the synthesis of more complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the development of kinase inhibitors. The researchers utilized the iodo substituent at the 3-position for palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the core structure. The trifluoromethoxy group was found to significantly enhance metabolic stability and membrane permeability of the resulting compounds, addressing common challenges in drug development.
In parallel research, the compound's unique electronic properties have been exploited in materials science applications. A team at MIT reported in Advanced Materials (2024) that derivatives of 6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine exhibit interesting photophysical properties, making them candidates for organic electronic devices. The strong electron-withdrawing effects of the cyano and trifluoromethoxy groups create a polarized system that facilitates charge transport in thin-film transistors.
The synthetic accessibility of this compound has been significantly improved through recent methodological advances. A 2024 Nature Protocols publication detailed an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% while minimizing the use of hazardous reagents. This development has made the compound more accessible for broader research applications and scale-up potential.
From a biological perspective, preliminary screening data (Bioorganic & Medicinal Chemistry Letters, 2024) indicate that certain derivatives show promising activity against resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive pathogens. The presence of both hydrogen bond donor (amino) and acceptor (cyano) groups appears to facilitate target engagement with bacterial topoisomerases.
Ongoing clinical translation efforts are focusing on the compound's potential in oncology. Early-stage research presented at the 2024 AACR annual meeting demonstrated that appropriately functionalized derivatives can selectively inhibit mutant forms of EGFR while sparing wild-type receptors, suggesting potential for targeted cancer therapies with reduced side effects.
Future research directions are likely to explore the compound's utility in PROTAC (proteolysis targeting chimera) development, where its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties could be valuable. Computational modeling studies (Journal of Chemical Information and Modeling, 2024) predict favorable physicochemical properties for such applications.
As research progresses, 6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine continues to demonstrate its versatility across multiple domains of chemical biology and pharmaceutical development. Its unique combination of functional groups provides numerous opportunities for structural modification and optimization, making it a valuable tool for medicinal chemists and chemical biologists alike.
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